molecular formula C8H9N3O2S B1359198 1-(Methylsulfonyl)-1H-benzimidazol-2-amine CAS No. 915922-50-8

1-(Methylsulfonyl)-1H-benzimidazol-2-amine

Cat. No.: B1359198
CAS No.: 915922-50-8
M. Wt: 211.24 g/mol
InChI Key: RZUVPGKUELYOQW-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-1H-benzimidazol-2-amine is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylsulfonyl)-1H-benzimidazol-2-amine typically involves the reaction of benzimidazole derivatives with methylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include solvents like dichloromethane or acetonitrile, and the reaction is performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced purification techniques such as crystallization and chromatography further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfonyl)-1H-benzimidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Methylthio derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Methylsulfonyl)-1H-benzimidazol-2-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific target and the context of the application.

Comparison with Similar Compounds

1-(Methylsulfonyl)-1H-benzimidazol-2-amine can be compared with other benzimidazole derivatives, such as:

    1-(Ethylsulfonyl)-1H-benzimidazol-2-amine: Similar in structure but with an ethylsulfonyl group instead of a methylsulfonyl group. This slight difference can affect the compound’s reactivity and biological activity.

    1-(Methylthio)-1H-benzimidazol-2-amine:

    1-(Methylsulfonyl)-1H-indole-2-amine: An indole derivative with a similar functional group, used for comparison in terms of reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of the benzimidazole core and the methylsulfonyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-methylsulfonylbenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c1-14(12,13)11-7-5-3-2-4-6(7)10-8(11)9/h2-5H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUVPGKUELYOQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2=CC=CC=C2N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629457
Record name 1-(Methanesulfonyl)-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-50-8
Record name 1-(Methanesulfonyl)-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-amino-benzimidazole (1.0 g, 7.5 mmol) was dissolved in 15 mL of anhydrous CH2Cl2 and 3 mL anhydrous DMF and cooled to ˜0° C. Trethylamine (1.6 mL, 1.5 eq.) was added followed by an addition of methanesulfonylchloride (580 μL, 7.5 mmol) over ˜1 minute. After 1 minute at ˜0° C., the reaction was warmed to RT. After 1 hour the reaction was quenched with water, and partitioned between a saturated sodium bicarbonate solution and CH2Cl2. The aqueous layer was extracted with CH2Cl2 and the combined organic layers were washed with water (2 times), brine then dried over NaSO4, filtered and the solvent was removed in vacuo to give 455 mg of N-methanesulfonyl-2-aminobenzimidazole. HPLC shows the material to be 91% pure, (ret. time=3.70). LCMS: obs. M+H@ 212.1 amu. The material was carried on without purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
580 μL
Type
reactant
Reaction Step Three

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